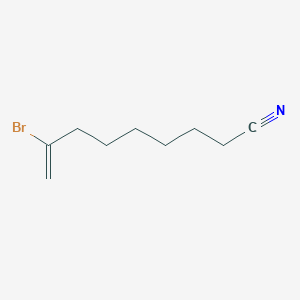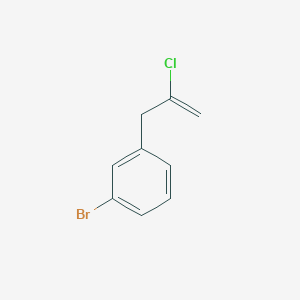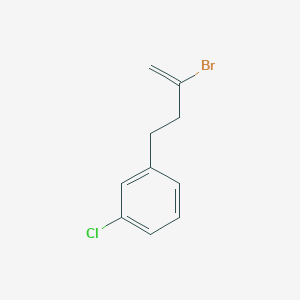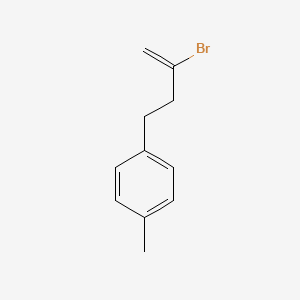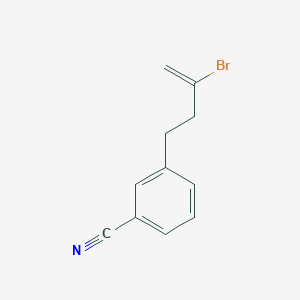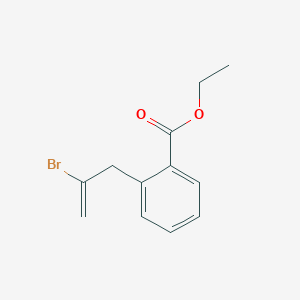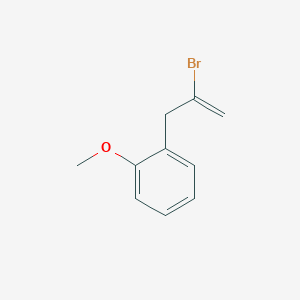![molecular formula C11H7BrN2O2 B1290980 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde CAS No. 952182-70-6](/img/structure/B1290980.png)
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a chemical that features a bromopyrimidinyl group linked to a benzenecarbaldehyde moiety through an ether bond. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be extrapolated to hypothesize about the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high yields and without major purification issues, as seen in the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes . This suggests that a similar approach could be applied to synthesize the target compound, potentially involving the use of a bromopyrimidinyl precursor and an aldehyde component under conditions that promote ether formation.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . This technique could be employed to elucidate the crystal structure of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, providing insights into its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Compounds with aldehyde groups are reactive and can undergo various chemical reactions. For instance, hydrazino derivatives can be prepared from related structures by reaction with hydrazine hydrate . The aldehyde group in the target compound could similarly react with hydrazines or other nucleophiles to form new derivatives, expanding its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, solvatochromic studies of related aldehydes show that their photophysical properties vary with solvent polarity . The target compound may exhibit similar behavior, with its emission spectrum and quantum yield dependent on the solvent used. Additionally, the presence of a bromine atom could influence its reactivity and interaction with other molecules, as seen in other brominated compounds .
Scientific Research Applications
Synthesis of Antagonist Derivatives
Compounds structurally related to "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" have been synthesized for the development of non-peptide CCR5 antagonist benzamide derivatives. These derivatives were obtained through multi-step synthetic processes involving elimination, reduction, bromination, and further reactions to produce novel compounds with potential biological activity, indicating a pathway for the development of therapeutic agents (Bi, 2015).
Antimicrobial Activities
Several studies have focused on the synthesis of derivatives related to "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" and their subsequent evaluation for antimicrobial activities. For instance, compounds synthesized from 5-bromo-3-amino-2-benzofurancarboxamide upon cyclization with different aromatic aldehydes exhibited notable antimicrobial properties, showcasing the potential of similar compounds in antimicrobial research (Parameshwarappa & Sangapure, 2009).
Photochemical Synthesis
Photochemical methods have been employed to synthesize phenyl-2-thienyl derivatives from related halogenothiophenes, indicating a role for "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" in the synthesis of complex organic compounds through photochemical reactions. This approach offers a pathway for creating derivatives with potential applications in materials science and organic electronics (Antonioletti et al., 1986).
Catalyst-Free Synthesis of Pharmaceutical Compounds
A study demonstrated a catalyst-free, one-pot synthesis of functionalized pharmaceutical compounds, highlighting the potential for similar methods to be applied in synthesizing derivatives of "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde". This approach emphasizes the importance of efficient, eco-friendly synthesis techniques in drug development (Brahmachari & Nayek, 2017).
DNA Photocleavage Activity
Derivatives synthesized from related compounds have been evaluated for their DNA photocleavage activity, demonstrating significant cleavage potential. This suggests that "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" and its derivatives could play a role in the development of therapeutic agents targeting genetic materials for disease treatment (Sharma et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBGNAPDVBSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267641 |
Source


|
| Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde | |
CAS RN |
952182-70-6 |
Source


|
| Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

